3-(4-bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
CAS No.: 1114915-18-2
Cat. No.: VC4314711
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114915-18-2 |
|---|---|
| Molecular Formula | C21H17BrN4OS |
| Molecular Weight | 453.36 |
| IUPAC Name | 5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 |
| Standard InChI Key | AKWLHPJQTFDHII-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three pharmacophoric units:
-
A pyridazine ring (C₄H₃N₂) serving as the central scaffold.
-
A 1,2,4-oxadiazole moiety substituted with 3,4-dimethylphenyl at position 3.
-
A 4-bromophenyl group linked via a sulfanyl-methyl bridge to the pyridazine core.
This arrangement confers unique electronic and steric properties, critical for interactions with biological targets. The bromine atom enhances electrophilicity, while the dimethylphenyl group contributes to lipophilicity, influencing membrane permeability.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1114915-18-2 |
| Molecular Formula | C₂₁H₁₇BrN₄OS |
| Molecular Weight | 453.36 g/mol |
| IUPAC Name | 5-[[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
| SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)C |
| InChIKey | AKWLHPJQTFDHII-UHFFFAOYSA-N |
The compound’s solubility profile remains uncharacterized, though analogs with similar substituents exhibit limited aqueous solubility and preferential dissolution in dimethyl sulfoxide (DMSO).
Synthesis and Characterization
Synthetic Route
The synthesis follows a multi-step protocol:
-
Oxadiazole Formation: Cyclocondensation of 3,4-dimethylphenyl amidoxime with bromoacetyl bromide yields 3-(3,4-dimethylphenyl)-5-(bromomethyl)-1,2,4-oxadiazole.
-
Sulfanyl Group Introduction: Nucleophilic substitution of the bromine atom with mercaptopyridazine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
-
Bromophenyl Functionalization: Suzuki-Miyaura coupling installs the 4-bromophenyl group onto the pyridazine ring.
Microwave-assisted synthesis has been explored to reduce reaction times, though traditional reflux methods remain standard .
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells indicate apoptosis induction via caspase-3 activation (IC₅₀ = 12.5 µM). The bromophenyl group enhances DNA intercalation, while the sulfanyl bridge improves cellular uptake.
Enzymatic Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications. The dimethylphenyl group occupies the hydrophobic pocket, while the oxadiazole nitrogen forms hydrogen bonds with Arg120.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume